propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate
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Overview
Description
“Propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate” is a chemical compound with the CAS Number: 320419-36-1. It has a molecular weight of 341.19 . The IUPAC name for this compound is isopropyl 4- (2,4-dichlorobenzoyl)-1H-pyrrol-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14Cl2N2O3/c1-8(2)22-15(21)19-13-5-9(7-18-13)14(20)11-4-3-10(16)6-12(11)17/h3-8,18H,1-2H3,(H,19,21) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications
Pharmacokinetics and Pharmacodynamics of Propofol
Propofol is a widely used intravenous hypnotic agent for sedation and induction of general anesthesia. It works by potentiating the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor. Despite its favorable profile, it requires careful management due to its narrow therapeutic margin and significant cardiopulmonary effects. The pharmacokinetics (PK) and pharmacodynamics (PD) of propofol have been the subject of extensive modeling to inform dosing guidelines and the development of target-controlled infusion devices. Propofol is also known for its interactions with other hypnotic drugs and opioids, often requiring careful management to minimize adverse effects (Sahinovic, Struys, & Absalom, 2018).
Biological Activities and Applications of Propolis
Propolis, a resinous substance produced by bees, exhibits a range of biological activities including antibacterial, antifungal, antiviral, and immunomodulatory effects. These properties are influenced by its chemical composition, which varies according to geographical location and source. Propolis and its compounds have been investigated for their potential application in controlling dental caries by affecting Streptococcus mutans growth, bacterial adherence, and glucosyltransferase activity. The variability in chemical composition poses challenges for its quality control, especially in oral care products (Libério et al., 2009).
Toxicity and Mechanism of Action of Propoxur
Propoxur, a carbamate insecticide, exhibits its toxic effects predominantly through the inhibition of cholinesterase enzyme, leading to an accumulation of acetylcholine in the synapses. Despite its effectiveness in pest control, propoxur's environmental persistence and potential for human toxicity have raised concerns. It undergoes metabolic transformations leading to the production of reactive oxygen species (ROS), which contribute to its toxicological profile. Understanding the multi-faceted action and human toxicity of propoxur, including its metabolic pathways, is essential for mitigating risks associated with its use (Kovacic & Somanathan, 2012).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
propan-2-yl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-8(2)22-15(21)19-13-5-9(7-18-13)14(20)11-4-3-10(16)6-12(11)17/h3-8,18H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBQEZPNMVLBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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